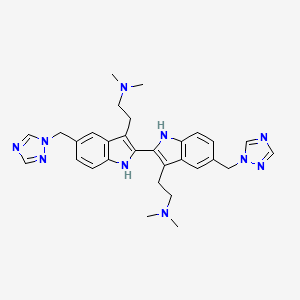![molecular formula C10H12O B13838895 3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynal](/img/structure/B13838895.png)
3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bicyclo[221]heptanyl)prop-2-ynal is a compound characterized by the presence of a bicyclic structure, specifically a bicyclo[221]heptane moiety, attached to a prop-2-ynal group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynal typically involves the use of cycloaddition reactions. One common method is the Diels-Alder reaction, where a diene reacts with an alkyne to form the bicyclic structure. The reaction conditions often include the use of a catalyst, such as a Lewis acid, and elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The alkyne group can be reduced to form an alkene or alkane.
Substitution: The bicyclic structure can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are commonly employed.
Substitution: Halogenation reactions using reagents such as bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the bicyclic structure.
Major Products Formed
Oxidation: 3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynoic acid.
Reduction: 3-(2-Bicyclo[2.2.1]heptanyl)prop-2-enal or 3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynol.
Substitution: Halogenated derivatives of the bicyclic structure.
Aplicaciones Científicas De Investigación
3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynal has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of polymers and other materials with unique mechanical properties.
Mecanismo De Acción
The mechanism of action of 3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynal involves its interaction with specific molecular targets. The bicyclic structure can interact with enzymes or receptors, modulating their activity. The prop-2-ynal group can undergo chemical reactions within biological systems, leading to the formation of reactive intermediates that can exert biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynoic acid
- 2-(2-Bicyclo[2.2.1]heptanyl)-N-prop-2-ynylacetamide
- 2-Propynal,3-bicyclo[2.2.1]hept-2-yl-
Uniqueness
3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynal is unique due to its combination of a bicyclic structure and an alkyne group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H12O |
|---|---|
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
3-(2-bicyclo[2.2.1]heptanyl)prop-2-ynal |
InChI |
InChI=1S/C10H12O/c11-5-1-2-9-6-8-3-4-10(9)7-8/h5,8-10H,3-4,6-7H2 |
Clave InChI |
MHLLLGRDFMLRDQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1CC2C#CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]hydroxylamine](/img/structure/B13838818.png)
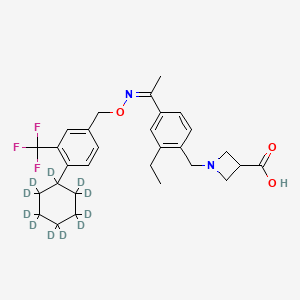
![1-(1,4-Dihydropyrrolo[3,4-d]pyridazin-6-yl)ethanone](/img/structure/B13838835.png)
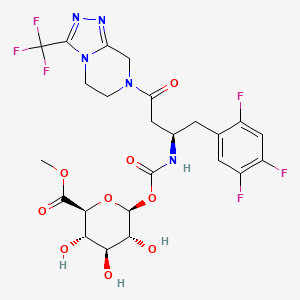
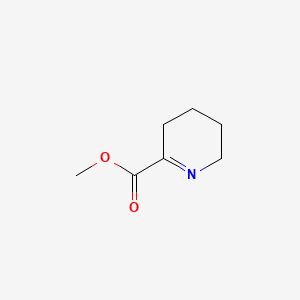
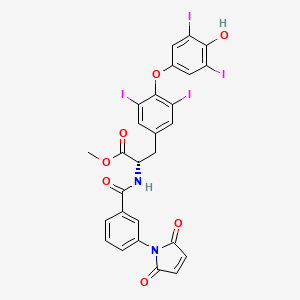

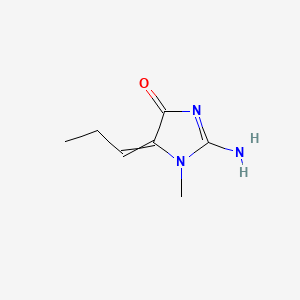
![ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride](/img/structure/B13838887.png)
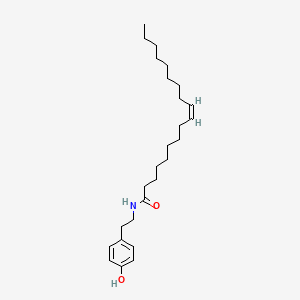

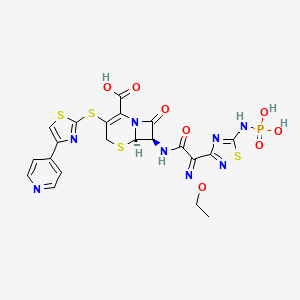
![4-[2-[1-(3-Fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide](/img/structure/B13838898.png)
